4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
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Overview
Description
4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with a thiol group.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is attached through a reductive amination reaction involving 4-methoxybenzaldehyde and the piperidine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The furan ring and the methoxybenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan or methoxybenzyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities, although specific studies would be required to confirm these effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new medications.
Industry
In the industrial sector, the compound could be used in the production of advanced materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and methoxybenzyl groups could facilitate binding to specific sites, while the piperidine ring might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxyphenyl)piperidine-1-carboxamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.
4-(((furan-2-ylmethyl)thio)methyl)-N-(4-hydroxybenzyl)piperidine-1-carboxamide: Similar structure but with a hydroxybenzyl group instead of a methoxybenzyl group.
4-(((furan-2-ylmethyl)thio)methyl)-N-(4-chlorobenzyl)piperidine-1-carboxamide: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.
Uniqueness
The uniqueness of 4-(((furan-2-ylmethyl)thio)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the furan ring, methoxybenzyl group, and piperidine ring in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-18-6-4-16(5-7-18)13-21-20(23)22-10-8-17(9-11-22)14-26-15-19-3-2-12-25-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAXIQUTDMQFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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